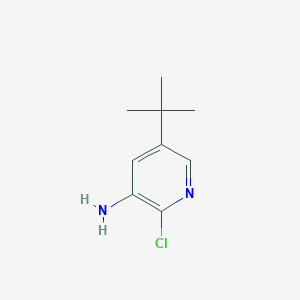

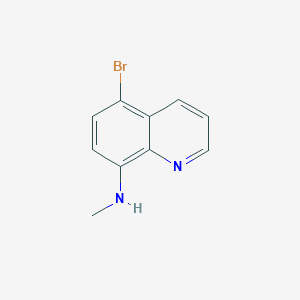

![molecular formula C19H19N3O3S B2490921 (E)-N-[(3-苄基-1,2,4-噁二唑-5-基)甲基]-2-(4-甲基苯基)乙烯磺酰胺 CAS No. 1241701-32-5](/img/structure/B2490921.png)

(E)-N-[(3-苄基-1,2,4-噁二唑-5-基)甲基]-2-(4-甲基苯基)乙烯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,4-oxadiazole ring, a key structural feature in the compound of interest, is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This motif is prevalent in a variety of synthetic molecules, known for its utility in engaging with various enzymes and receptors through multiple weak interactions, thereby exhibiting a wide range of bioactivities (Verma et al., 2019).

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the use of amidoximes and acylating agents as the initial reactants. This pathway is a common method for producing a broad spectrum of 1,2,4-oxadiazoles, with variations in reactants leading to a wide range of derivatives, highlighting the versatile synthetic potential of these compounds for generating heterocyclic compounds (Petrov & Androsov, 2013).

Molecular Structure Analysis

1,3,4-Oxadiazole derivatives are known for their effective binding with different enzymes and receptors, a characteristic attributed to the peculiar structural features of the 1,3,4-oxadiazole ring. This efficacy in molecular interaction underpins the extensive exploration and development of these derivatives in medicinal chemistry (Verma et al., 2019).

Chemical Reactions and Properties

Oxadiazole rings, including 1,2,4- and 1,3,4-oxadiazoles, exhibit a variety of chemical behaviors that are crucial for their biological activity. These compounds can participate in hydrogen bond interactions with biomacromolecules, significantly increasing their pharmacological activity. Their versatility is reflected in the array of pharmacological activities exhibited, such as antibacterial, anti-inflammatory, and anti-tuberculous effects (Wang et al., 2022).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles and related compounds, such as solubility, melting point, and stability, are influenced by their heterocyclic structure. These properties are critical in determining the compound's behavior in various solvents and conditions, impacting its utility in drug formulation and material science applications.

Chemical Properties Analysis

1,2,4-Oxadiazole derivatives are characterized by their reactivity, which can be tailored through the introduction of various substituents on the oxadiazole ring. This reactivity is central to the compound's ability to act as a core structure in the development of new pharmacological agents, providing a basis for the exploration of novel therapeutic molecules with enhanced activity and reduced toxicity (Kumar et al., 2023).

科学研究应用

合成和表征

一系列新颖的化合物,包括类似于(E)-N-[(3-苄基-1,2,4-噁二唑-5-基)甲基]-2-(4-甲基苯基)乙烯磺酰胺的衍生物,已经合成并进行了表征,用于潜在的治疗应用。这些化合物已经针对各种生物活性进行了评估,包括抗炎、镇痛、抗氧化、抗癌和抗丙型肝炎病毒(HCV)活性。通过光谱方法实现了对这些化合物的结构确定,突出了这些衍生物在药物化学研究中的作用(Ş. Küçükgüzel等,2013)。

抗癌活性

已经探索了与(E)-N-[(3-苄基-1,2,4-噁二唑-5-基)甲基]-2-(4-甲基苯基)乙烯磺酰胺在结构上相关的化合物的抗癌潜力。这些衍生物已经显示出对各种癌细胞系(如MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和A2780(卵巢癌))的中等到优异的抗癌活性。研究表明这些化合物有潜力进一步发展为抗癌药物(B. Ravinaik et al., 2021)。

属性

IUPAC Name |

(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-15-7-9-16(10-8-15)11-12-26(23,24)20-14-19-21-18(22-25-19)13-17-5-3-2-4-6-17/h2-12,20H,13-14H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGRZVSDRKNJGP-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)